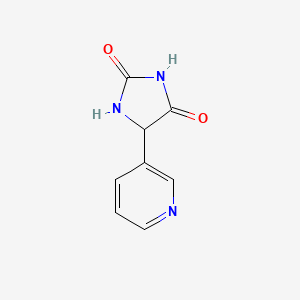

5-(Pyridin-3-yl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-pyridin-3-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5/h1-4,6H,(H2,10,11,12,13) |

InChI Key |

NVIRPUHCJSOWIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Pyridin 3 Yl Imidazolidine 2,4 Dione

Established Synthetic Routes to 5-(Pyridin-3-yl)imidazolidine-2,4-dione

The construction of this compound involves the formation of the core hydantoin (B18101) ring while simultaneously introducing the 3-pyridyl substituent at the C5 position.

The formation of the imidazolidine-2,4-dione ring is a critical step, and several classical organic reactions can be adapted for this purpose. One of the most prominent methods is the Bucherer-Bergs reaction. This one-pot synthesis involves the reaction of an aldehyde or ketone with an alkali metal cyanide and ammonium (B1175870) carbonate. To synthesize the target compound, this reaction would utilize pyridine-3-carbaldehyde as the starting aldehyde. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Another widely used approach is the reaction of an α-amino acid with an isocyanate. nih.govresearchgate.net For the synthesis of this compound, the corresponding α-amino acid, (pyridin-3-yl)glycine, would be reacted with a suitable isocyanate, such as phenyl isocyanate, followed by acid-catalyzed cyclization of the resulting ureido acid. nih.gov Similarly, condensation reactions involving α-amino amides and phosgene (B1210022) or its equivalents can also yield the desired hydantoin structure.

The introduction of the pyridine (B92270) moiety at the 5-position is intrinsically linked to the choice of starting materials in the cyclization reaction. The substituent at the 5-position of the resulting hydantoin is determined by the R-group of the initial aldehyde, ketone, or α-amino acid.

Via Pyridine-3-carbaldehyde: In the Bucherer-Bergs reaction, pyridine-3-carbaldehyde serves as the direct precursor. The aldehyde's carbonyl carbon becomes the C5 atom of the hydantoin ring, thereby directly attaching the 3-pyridyl group at this position.

Via (Pyridin-3-yl)glycine: When using the amino acid route, (pyridin-3-yl)glycine is the key starting material. The α-carbon of the amino acid, which already bears the 3-pyridyl group, becomes the C5 atom of the imidazolidine-2,4-dione ring.

The efficiency of hydantoin synthesis is highly dependent on reaction conditions. For the Bucherer-Bergs synthesis of related compounds like 5,5-diphenylimidazolidine-2,4-dione (phenytoin), optimization studies have shown that the choice of base and solvent is critical. bepls.com While sodium hydroxide (B78521) is commonly used, other bases such as potassium carbonate, calcium hydroxide, and lithium hydroxide have been explored to improve yields and reduce reaction times. bepls.com The use of green solvents like water or ethanol (B145695) is also a key consideration for developing more environmentally friendly protocols. bepls.com For the synthesis of this compound, similar optimization strategies would be applicable, involving screening of different bases, solvents, reaction temperatures, and reaction times to maximize the yield and purity of the final product.

| Synthetic Route | Key Precursors for 5-(Pyridin-3-yl) Derivative | General Reaction Type | Key Features |

|---|---|---|---|

| Bucherer-Bergs Reaction | Pyridine-3-carbaldehyde, KCN, (NH₄)₂CO₃ | One-pot multicomponent reaction | Utilizes readily available aldehydes. |

| Amino Acid Route | (Pyridin-3-yl)glycine, Isocyanate (e.g., PhNCO) | Condensation and cyclization | Allows for stereochemical control if chiral amino acids are used. nih.gov |

Derivatization Strategies for this compound Analogues

Derivatization of the parent this compound scaffold is a common strategy to modulate its physicochemical properties and biological activity. Modifications can be targeted at the nitrogen atoms of the hydantoin ring or at the pyridine moiety.

The imidazolidine-2,4-dione ring contains two secondary amine protons (at N1 and N3) that can be substituted. The N3 proton is generally more acidic and thus more readily deprotonated and substituted.

N-Alkylation: A common method for N-substitution involves deprotonation of the hydantoin with a base, such as potassium hydroxide or potassium carbonate, in a polar aprotic solvent like DMF, followed by nucleophilic substitution with an alkyl halide (e.g., butyl bromide). aensiweb.netnih.gov This typically leads to substitution at the N3 position. Further reaction under more stringent conditions can lead to disubstitution at both N1 and N3.

Mannich Reaction: The Mannich reaction provides another route for N3-substitution. This involves reacting the hydantoin with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of an N-aminomethyl derivative. aensiweb.net

These methodologies allow for the introduction of a wide variety of functional groups at the nitrogen positions, enabling the synthesis of a large library of analogues.

Modifying the pyridine ring of this compound can be achieved through two main approaches.

Synthesis from Substituted Precursors: The more straightforward approach is to begin the synthesis with a pyridine ring that already contains the desired substituents. For example, using a substituted pyridine-3-carbaldehyde (e.g., 2-chloro-pyridine-3-carbaldehyde) in a Bucherer-Bergs reaction would yield a 5-(substituted-pyridin-3-yl)imidazolidine-2,4-dione analogue. This strategy avoids potential complications with functional group compatibility that might arise from attempting to modify the pyridine ring after the hydantoin is formed. nih.gov

Post-Synthethic Modification: Direct chemical modification of the pyridine ring after the formation of the hydantoin core is also possible, though potentially more challenging. The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the imidazolidinedione substituent and the nitrogen atom in the pyridine ring.

| Modification Site | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| N3-Position | N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N3-alkylated analogue |

| N3-Position | Mannich Reaction | Formaldehyde, Amine (e.g., R₂NH) | N3-aminomethyl analogue |

| Pyridine Ring | Synthesis from substituted precursor | Substituted pyridine-3-carbaldehyde | Analogue with substituted pyridine ring |

Introduction of Various Substituents at the 5-Position of the Imidazolidine (B613845) Ring

The introduction of a second substituent at the 5-position of a pre-existing this compound is a synthetically challenging transformation due to the presence of a quaternary carbon. Therefore, synthetic strategies typically focus on constructing the 5,5-disubstituted imidazolidine-2,4-dione ring system from acyclic precursors that already contain the desired substituents.

One of the most common methods for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This one-pot, multicomponent reaction involves treating a ketone or an aldehyde with potassium cyanide (or another cyanide source) and ammonium carbonate. To synthesize derivatives of this compound with an additional substituent at the 5-position, the corresponding ketone, 3-acetylpyridine (B27631) (for a 5-methyl-5-(pyridin-3-yl) derivative), would be the starting material. The reaction proceeds through an aminonitrile intermediate, which then cyclizes upon heating to form the hydantoin ring.

Another versatile approach starts from α-amino acids. The Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate (B1221674) to form a hydantoic acid intermediate, which is then cyclized to the hydantoin by heating with a mineral acid. To create a 5,5-disubstituted pattern where one substituent is a pyridin-3-yl group, a non-proteinogenic α-amino acid bearing the second desired substituent at the α-carbon would be reacted with an isocyanate, followed by cyclization. mdpi.com For instance, reacting an appropriate α-amino acid with phenyl isocyanate can yield N-3-phenyl substituted hydantoins. mdpi.com

The following table summarizes general synthetic routes that can be adapted for creating 5,5-disubstituted imidazolidine-2,4-dione derivatives.

| Reaction Name | Starting Materials | Key Reagents | Product Type |

| Bucherer-Bergs Reaction | Ketone (e.g., 3-acylpyridine) | KCN, (NH₄)₂CO₃ | 5-Alkyl-5-(pyridin-3-yl)imidazolidine-2,4-dione |

| Urech Hydantoin Synthesis | α-Amino acid | Potassium cyanate, Mineral acid | 5-Substituted imidazolidine-2,4-dione |

| Amino Acid & Isocyanate | α-Amino acid | Isocyanate (e.g., Phenyl isocyanate) | 3,5-Disubstituted imidazolidine-2,4-dione |

Advanced Synthetic Approaches and Techniques

Microwave-Assisted Synthesis in Imidazolidine-2,4-dione Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various imidazolidine-2,4-dione (hydantoin) derivatives. researchgate.net The main advantage of microwave irradiation is its ability to rapidly and efficiently heat the reaction mixture, which can overcome activation energy barriers more effectively.

For instance, one-pot, three-component reactions for synthesizing novel bioactive thiazolyl-pyridazinediones have been shown to be highly efficient under microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov Similarly, microwave assistance has been employed in the synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogues, resulting in good yields (41–89%) in a quick, one-pot procedure. researchgate.net These examples demonstrate the broad applicability and efficiency of microwave-assisted techniques in the synthesis of heterocyclic compounds structurally related to this compound. The use of microwave heating can be particularly advantageous in multicomponent reactions like the Bucherer-Bergs synthesis, potentially improving yields and reducing the formation of side products.

Stereoselective Synthesis of Enantiomeric Forms of this compound Derivatives

The carbon at the 5-position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). The development of stereoselective synthetic methods to obtain enantiomerically pure forms is crucial, as different enantiomers can exhibit distinct biological activities.

One effective strategy for the enantioselective synthesis of chiral hydantoins is the asymmetric hydrogenation of a prochiral precursor. Research has shown that 5-alkylidene-2,4-diketoimidazolidines can be hydrogenated using a rhodium catalyst complexed with a chiral ligand, such as f-spiroPhos. acs.org This method allows for the synthesis of chiral hydantoins with very high enantioselectivities (up to 99.9% ee) under mild conditions. acs.org This approach could be adapted by first synthesizing a 5-(pyridin-3-ylmethylene)imidazolidine-2,4-dione intermediate, which would then undergo asymmetric hydrogenation to yield the desired enantiopure this compound.

Another approach involves the use of chiral catalysts for the ring-forming reaction itself. A single-step enantioselective synthesis of 5-monosubstituted hydantoins has been developed using a chiral phosphoric acid as a catalyst for the condensation of glyoxals and ureas. rsc.org This reaction proceeds at room temperature and produces hydantoins in high yields and excellent enantiomeric ratios (up to 98:2 e.r.). rsc.org Mechanistic studies suggest the reaction proceeds via a face-selective protonation of an enol-type intermediate, which establishes the stereochemistry at the 5-position. rsc.org

The table below outlines key aspects of these stereoselective methods.

| Method | Precursor Type | Catalyst/Reagent | Key Feature | Reported Enantioselectivity |

| Asymmetric Hydrogenation | 5-Alkylidene-imidazolidine-2,4-dione | Rh/f-spiroPhos complex | Reduction of exocyclic double bond | Up to 99.9% ee acs.org |

| Chiral Acid Catalysis | Glyoxal and urea | Chiral Phosphoric Acid | Enantioselective condensation/cyclization | Up to 98:2 e.r. rsc.org |

Chemical Reactivity and Transformation Studies

Hydrogenation Reactions of the Pyridine and Imidazolidine Moieties

The this compound molecule contains two distinct ring systems that can potentially undergo hydrogenation: the aromatic pyridine ring and the heterocyclic imidazolidine-2,4-dione ring. The selective hydrogenation of one ring while leaving the other intact is a common challenge in synthetic chemistry.

Catalytic hydrogenation of the pyridine ring to form a piperidine (B6355638) ring is a well-established transformation. This is typically achieved using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. For molecules containing multiple reducible functional groups, the choice of catalyst and reaction conditions is critical. In a related case, the hydrogenation of 5-[4-[2-[5-ethylpyridin-2-yl]ethoxy]phenyl]methenyl-2,4-thiazolidinedione, a precursor to the drug pioglitazone, is accomplished using a palladium-on-charcoal catalyst. google.com This reaction specifically reduces an exocyclic double bond, but it demonstrates that catalytic hydrogenation can be performed on complex molecules containing a pyridine ring without necessarily reducing the heterocyclic dione (B5365651) moiety. google.com It is therefore plausible that under specific conditions (e.g., using Pd/C in formic acid), the pyridine ring of this compound could be selectively reduced to the corresponding 5-(piperidin-3-yl)imidazolidine-2,4-dione.

Conversely, the reduction of the imidazolidine-2,4-dione ring is more challenging. The carbonyl groups are generally resistant to typical catalytic hydrogenation conditions that would reduce an aromatic ring. More forcing conditions or different types of reducing agents would likely be required to reduce the amide carbonyls, which could also affect the pyridine ring.

Oxidation and Reduction Pathways of the this compound Core

The core structure of this compound offers multiple sites for oxidation and reduction reactions.

Oxidation:

The tertiary nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of a Pyridine N-oxide . This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid) or hydrogen peroxide. wikipedia.org The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. wikipedia.orgscripps.edu Various reagents, including sodium percarbonate with rhenium-based catalysts and urea-hydrogen peroxide, have been developed for the efficient N-oxidation of pyridines and other nitrogen heterocycles. organic-chemistry.org

The imidazolidine-2,4-dione ring can also undergo oxidation. Research has shown that hydantoin derivatives can be hydroxylated using bis(pyridine)silver(I) permanganate. nih.govacs.org This late-stage C-H oxidation chemistry can be used to introduce hydroxyl groups into complex molecules. nih.govacs.org The specific site of oxidation on the hydantoin ring would depend on the electronic and steric factors of the substituents present. nih.gov

Reduction:

As discussed in the hydrogenation section, the primary reduction pathway under catalytic hydrogenation conditions is the saturation of the pyridine ring. The reduction of the carbonyl groups within the imidazolidine-2,4-dione ring requires more potent reducing agents, such as lithium aluminum hydride (LiAlH₄), and would likely lead to the opening of the ring or reduction to an imidazolidine.

The following table summarizes the primary oxidation pathways.

| Ring Moiety | Reaction Type | Typical Reagents | Product |

| Pyridine | N-Oxidation | Peroxy acids, H₂O₂ | 5-(1-Oxido-pyridin-1-ium-3-yl)imidazolidine-2,4-dione |

| Imidazolidine | C-H Hydroxylation | Bis(pyridine)silver(I) permanganate | Hydroxylated imidazolidine-2,4-dione derivative |

Substitution Reactions and Functional Group Interconversions of this compound

The chemical reactivity of the this compound scaffold is characterized by the potential for substitution at the nitrogen atoms of the hydantoin ring and functional group transformations involving the pyridine moiety. The acidic protons on the nitrogen atoms (N-1 and N-3) of the imidazolidine-2,4-dione core allow for a variety of substitution reactions, leading to a diverse range of derivatives.

While specific literature on the substitution reactions of this compound is limited, the reactivity of the hydantoin ring system is well-established, allowing for predictions of its chemical behavior. Key transformations include N-alkylation, N-acylation, and amination reactions.

A notable example of functional group interconversion on a closely related analog is the reaction of 5-methyl-5-(4-pyridyl)hydantoin with hydrazine. This reaction results in the introduction of an amino group at the N-3 position of the hydantoin ring, forming 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione. nih.gov This transformation highlights the susceptibility of the N-H bond to nucleophilic attack and subsequent substitution.

The general reactivity of hydantoins suggests that this compound can undergo similar transformations. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base, while N-acylation can be accomplished with acyl chlorides or anhydrides. These reactions would yield N-1, N-3, or N,N'-disubstituted derivatives, significantly expanding the chemical space of compounds derived from the parent molecule.

Furthermore, the pyridine ring itself offers opportunities for functional group interconversions. The nitrogen atom in the pyridine ring can act as a Lewis base and participate in halogen bond interactions. mdpi.com While this property can sometimes hinder reactions at other parts of the molecule by acting as a scavenger for reagents, it also opens up possibilities for reactions specific to the pyridine moiety, such as N-oxidation or quaternization, although such transformations for this specific molecule are not yet extensively documented in the literature.

The following table summarizes a key substitution reaction for a pyridyl-substituted hydantoin, which serves as a strong model for the reactivity of this compound.

| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| 5-Methyl-5-(4-pyridyl)hydantoin | Hydrazine hydrate (B1144303) (98%) | Reflux, 2 hours | 3-Amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione | 61 | nih.gov |

This documented transformation underscores the potential for generating a variety of derivatives from this compound through targeted substitution and functional group interconversion reactions. Further research in this area could lead to the discovery of novel compounds with interesting chemical and biological properties.

An article focusing on the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound cannot be generated at this time.

A comprehensive search of publicly available scientific literature and chemical databases did not yield the specific, detailed experimental data required to accurately fulfill the request. The provided outline necessitates in-depth research findings, including data tables for various spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), UV-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction.

While information exists for structurally related compounds, such as isomers (e.g., pyridin-4-yl derivatives) or unsaturated analogs (e.g., 5-(pyridin-3-ylmethylene)imidazolidine-2,4-dione), this data is not directly applicable to the specified molecule, this compound. Using data from different compounds would be scientifically inaccurate and would not meet the stringent requirements for a thorough and precise analysis of the target compound.

Therefore, to ensure scientific accuracy and adherence to the provided instructions, the generation of the article is not possible without access to published experimental characterization data for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal structure of 5-(Pyridin-3-yl)imidazolidine-2,4-dione is crucial for understanding its solid-state properties. While specific experimental data for this compound is not publicly available, the crystal packing is expected to be significantly influenced by a variety of intermolecular interactions. The pyridinyl and imidazolidinedione moieties offer sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions, which would collectively dictate the three-dimensional arrangement of the molecules in the crystal lattice. The planarity of the pyridine (B92270) ring and the hydantoin (B18101) ring would likely facilitate stacking interactions, while the presence of nitrogen and oxygen atoms provides ample opportunity for a range of other non-covalent bonds.

Future studies would involve single-crystal X-ray diffraction to determine the precise molecular arrangement. Analysis of the resulting crystallographic data would provide insights into the packing efficiency and the dominant forces governing the supramolecular architecture.

Characterization of Hydrogen Bonding Networks in the Solid State

The hydrogen bonding network in the solid state is a critical determinant of the physical properties of a molecular crystal. For this compound, the two N-H groups of the hydantoin ring are expected to act as hydrogen bond donors. The carbonyl oxygens of the hydantoin ring and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. This combination allows for the formation of robust and extensive hydrogen bonding networks.

It is plausible that the molecules would form dimeric structures through N-H···O hydrogen bonds between the hydantoin rings, a common motif in related structures. These dimers could then be further interconnected into chains, sheets, or a three-dimensional network through additional hydrogen bonds involving the pyridine nitrogen. A detailed examination of the hydrogen bond geometry, including bond distances and angles, would be essential to quantify the strength and nature of these interactions.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H (Hydantoin) | O=C (Hydantoin) | Intermolecular |

Investigations into Tautomeric Forms and Their Crystallographic Signatures

Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, primarily the diketo, keto-enol, and dienol forms. In the solid state, the diketo form is typically the most stable and prevalent. However, the presence of minor tautomeric forms or disorder in the crystal structure cannot be ruled out without experimental evidence.

Crystallographic studies would be instrumental in identifying the dominant tautomer in the solid state. The precise location of hydrogen atoms, determined through high-resolution X-ray or neutron diffraction, would provide unambiguous evidence. Spectroscopic techniques such as solid-state NMR and IR spectroscopy could also be employed to probe the tautomeric equilibrium.

Table 2: Potential Tautomeric Forms of the Imidazolidine-2,4-dione Ring

| Tautomer | Key Structural Feature |

|---|---|

| Diketo | Two carbonyl groups (C=O) |

| Keto-enol | One carbonyl and one hydroxyl group (C-OH) |

Analysis of Phase Purity and Crystalline Properties (e.g., Powder X-ray Diffraction)

The analysis of phase purity is a critical step in the characterization of any crystalline material. Powder X-ray Diffraction (PXRD) is the primary technique used for this purpose. A PXRD pattern of a bulk sample of this compound would serve as a unique fingerprint of its crystalline form. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice parameters and the arrangement of atoms within the unit cell.

By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be confirmed. Furthermore, PXRD can be used to identify the presence of any amorphous content or different polymorphic forms. The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity of the sample.

Computational and Theoretical Chemistry Studies of 5 Pyridin 3 Yl Imidazolidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 5-(pyridin-3-yl)imidazolidine-2,4-dione.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A common approach involves utilizing the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. These parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.39 | N1-C2-N3 | 110.5 |

| C2=O6 | 1.22 | C2-N3-C4 | 115.2 |

| N3-C4 | 1.41 | N3-C4-C5 | 108.7 |

| C4=O7 | 1.21 | C4-C5-N1 | 103.1 |

| C5-N1 | 1.47 | C5-N1-C2 | 112.5 |

| C5-C8 | 1.53 | O6-C2-N1 | 124.8 |

| C8-C9 | 1.39 | O7-C4-N3 | 125.1 |

Note: The atom numbering is based on the standard IUPAC nomenclature for the imidazolidine-2,4-dione ring system.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound are critical for its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is typically localized on the electron-rich regions, such as the pyridine (B92270) ring, while the LUMO is often distributed over the electron-deficient imidazolidine-2,4-dione ring, particularly the carbonyl groups.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Theoretical Vibrational Frequency Analysis and Correlation with Experimental Data

Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy.

This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's structural dynamics. For example, the characteristic stretching frequencies of the C=O and N-H bonds in the imidazolidine-2,4-dione ring can be precisely identified.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3435 |

| C-H (Aromatic) Stretch | 3100 | 3095 |

| C=O (Asymmetric) Stretch | 1780 | 1775 |

| C=O (Symmetric) Stretch | 1715 | 1710 |

| C-N Stretch | 1400 | 1395 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map typically shows negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly the N-H protons, making them potential sites for nucleophilic attack.

Molecular Dynamics and Conformational Studies

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time.

Analysis of Dynamic Behavior and Conformational Flexibility

Molecular dynamics simulations of this compound are performed by solving Newton's equations of motion for the system of atoms. These simulations, often conducted in a solvent environment to mimic physiological conditions, reveal how the molecule moves, vibrates, and changes its conformation.

Analysis of the MD trajectory can identify the most stable conformations and the energy barriers between them. For this compound, a key aspect of its flexibility is the rotation around the single bond connecting the pyridine and imidazolidine-2,4-dione rings. The relative orientation of these two rings can significantly influence the molecule's interaction with biological targets. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions, regions of high and low flexibility within the molecule can be identified.

Solvent Effects on Molecular Conformation and Stability

The influence of the solvent environment on the conformational landscape and thermodynamic stability of this compound is a critical aspect of its theoretical characterization. While specific experimental or computational studies focusing solely on this compound's behavior in different solvents are not extensively documented in publicly available literature, general principles of computational chemistry allow for a theoretical exploration of expected effects.

Computational models, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, are instrumental in predicting how solvents modulate molecular properties. For a molecule like this compound, which possesses both hydrogen bond donors (the N-H groups of the imidazolidine (B613845) ring) and acceptors (the carbonyl oxygens and the pyridine nitrogen), as well as aromatic systems, the polarity of the solvent is expected to play a significant role.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are pivotal in computational drug discovery for predicting how a ligand such as this compound might bind to a biological target. While specific docking studies for this exact molecule are not widely published, research on closely related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives provides significant insights into potential biological targets and binding interactions. nih.govnih.govnih.gov

Studies on analogues of this compound have identified several potential protein targets. Notably, imidazolidine-2,4-dione derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) signaling pathways, making it a target for type 2 diabetes treatment. nih.govnih.gov Molecular docking of these derivatives into the PTP1B active site has revealed that the imidazolidine-2,4-dione core can anchor the molecule within the binding pocket. nih.gov

Another significant target for related structures, particularly thiazolidine-2,4-diones, is the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that regulates glucose and lipid metabolism. Docking studies show that the dione (B5365651) moiety is crucial for interaction within the ligand-binding domain of PPAR-γ. nih.gov The pyridine ring of this compound would be expected to explore specific sub-pockets of the binding site, potentially forming key interactions that determine binding affinity and selectivity.

The table below summarizes findings from docking studies on analogous compounds, suggesting potential binding interactions for this compound.

| Target Protein | Analog Class | Key Interacting Residues (Predicted) | Docking Score (Example) |

| PTP1B | Imidazolidine-2,4-dione derivatives | His214, Cys215, Ser216 nih.gov | - |

| PPAR-γ | Thiazolidine-2,4-dione derivatives | Leu270, Gln283, Arg288 nih.gov | -7.765 kcal/mol (for compound 3j) nih.gov |

| C-Kit Tyrosine Kinase | Fluorinated thiazolidin-4-one | Lys623 rjptonline.org | - |

Note: Data is based on studies of analogous compounds and serves as a predictive framework.

The predicted binding modes of imidazolidine-2,4-dione derivatives are stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The two N-H groups and two carbonyl oxygens of the imidazolidine-2,4-dione ring are prime sites for hydrogen bonding. Docking studies on PTP1B inhibitors show that these groups often form hydrogen bonds with backbone or side-chain residues in the catalytic site, such as those in the P-loop region (e.g., Cys215, Ser216). nih.gov Similarly, for PPAR-γ agonists, hydrogen bonds with residues like Gln283 and Arg288 are critical for stabilizing the ligand-receptor complex. nih.gov

Hydrophobic and Aromatic Interactions: The pyridine ring of this compound can participate in various non-polar interactions. These include hydrophobic interactions with non-polar amino acid residues and specific aromatic interactions like π-π stacking or cation-π interactions. Cation-π interactions, where the electron-rich pyridine ring interacts with a cationic residue like Arginine or Lysine, can be a particularly strong and specific contributor to binding affinity. nih.govnih.govresearchgate.net In many protein-ligand complexes, arginine has been shown to be a key residue in forming such stabilizing interactions with aromatic moieties. nih.govresearchgate.net The orientation of the pyridine ring within the binding pocket would be crucial for optimizing these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models are instrumental in guiding the design of new derivatives with enhanced potency.

QSAR models for imidazolidine-2,4-dione and related heterocyclic derivatives have been successfully developed using various statistical methods. nih.gov Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are commonly employed. These methods generate contour maps that visualize the spatial regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For a series of imidazolidine-2,4-dione derivatives targeting PTP1B, a CoMSIA model yielded strong predictive power, with a cross-validated correlation coefficient (q²) of 0.777 and a predicted correlation coefficient for the external test set (r²pred) of 0.836. nih.gov Similarly, 2D-QSAR models based on Multiple Linear Regression (MLR) have been developed for thiazolidine-2,4-dione derivatives, showing high correlation coefficients (R²) up to 0.9512. researchgate.netmdpi.com These robust models indicate that the biological activity of these compounds can be reliably predicted from their structural features.

The statistical quality of these predictive models is summarized below.

| Model Type | Analog Class | Target | Statistical Parameters |

| 3D-QSAR (CoMSIA) | Imidazolidine-2,4-dione derivatives | PTP1B | q² = 0.777, r² = 0.999, r²pred = 0.836 nih.gov |

| 3D-QSAR (CoMFA) | Imidazolidine-2,4-dione derivatives | PTP1B | q² = 0.543, r² = 0.998, r²pred = 0.754 nih.gov |

| 2D-QSAR (MLR) | Thiazolidine-2,4-dione derivatives | Antitumor | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 researchgate.net |

| 2D-QSAR (MLR) | Thiazolidine-2,4-dione derivatives | PTP1B | R² = 0.887 mdpi.com |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred/pred_r²: Predictive correlation coefficient for the external test set.

QSAR models identify key physicochemical descriptors that govern the biological activity of a compound series. These descriptors fall into several categories:

Thermodynamic Descriptors: Parameters such as molar refractivity, which relates to the volume and polarizability of the molecule, have been shown to be important. globalresearchonline.net The partition coefficient (LogP), a measure of lipophilicity, is also crucial as it influences the ability of the drug to cross biological membranes to reach its target. nih.gov

Electronic Descriptors: Electronic properties play a significant role. Descriptors like dipole moment and the charges on specific atoms (e.g., qC2, qC3) have been identified as key influencers in QSAR models for PTP1B inhibitors. mdpi.comglobalresearchonline.net These descriptors relate to the molecule's ability to engage in electrostatic interactions, including hydrogen bonding and dipole-dipole interactions, within the protein's active site.

Spatial/Steric Descriptors: 3D-QSAR models inherently capture the importance of the three-dimensional shape of the molecule. The contour maps from CoMFA and CoMSIA highlight regions where bulky substituents are favored or disfavored, providing a clear guide for structural modification to enhance steric complementarity with the binding site. nih.gov

The successful application of QSAR modeling to the imidazolidine-2,4-dione scaffold demonstrates its utility in rational drug design, allowing for the in silico screening and prioritization of novel analogues of this compound before their chemical synthesis.

Integration of Artificial Intelligence (AI) in Chemical Synthesis and Design

The integration of artificial intelligence (AI) and computational chemistry has marked a significant advancement in the fields of chemical synthesis and drug design. These technologies are increasingly being applied to the study and development of heterocyclic compounds like this compound. AI, particularly machine learning, offers powerful tools for analyzing complex chemical data, predicting reaction outcomes, and designing novel molecules with desired properties, thereby accelerating the research and development cycle. psecommunity.org

Bayesian optimization is one such algorithm that has demonstrated excellent performance in optimizing chemical reaction parameters. psecommunity.org This iterative method uses a probabilistic model to map the relationship between reaction parameters (e.g., temperature, concentration, catalyst loading, reaction time) and outcomes (e.g., yield). It balances exploring uncertain parameter regions with exploiting known high-yield areas to efficiently identify the optimal reaction conditions in fewer experiments. psecommunity.org

| Parameter | Range Explored | Predicted Optimum |

| Temperature (°C) | 80 - 120 | 105 |

| Reactant A Conc. (mol/L) | 0.1 - 0.5 | 0.42 |

| Catalyst Loading (mol%) | 1 - 5 | 2.7 |

| Reaction Time (hours) | 4 - 24 | 16 |

| Predicted Yield (%) | 92.5 |

As the model is refined with more experimental data, its predictive accuracy for scalability increases. This allows chemists to simulate the transition from laboratory-scale batches to larger industrial-scale production, identifying potential bottlenecks and optimizing for factors like heat transfer and mixing efficiency, which are critical for safe and efficient scale-up.

In silico drug design utilizes computational methods to identify and optimize new drug candidates. For this compound, these techniques are invaluable for designing novel analogues with potentially enhanced biological activity, selectivity, and improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

The process often begins with molecular docking simulations to understand how the parent compound interacts with a specific biological target, such as an enzyme or receptor. nih.govnih.gov For instance, studies on similar heterocyclic structures like thiazolidine-2,4-dione derivatives have used docking to elucidate binding modes within the active sites of targets like protein tyrosine phosphatase 1B (PTP1B) or VEGFR-2. nih.govrsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov

Table 2: Example of In Silico Property Prediction for Designed Analogues

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations |

| Parent Compound | None | -7.8 | -2.5 | 0 |

| Analogue A-01 | 5-fluoro on pyridine ring | -8.5 | -2.4 | 0 |

| Analogue A-02 | 4-chloro on pyridine ring | -8.9 | -2.9 | 0 |

| Analogue B-01 | N1-methyl on imidazolidine | -7.5 | -2.3 | 0 |

| Analogue C-01 | 5-methoxy on pyridine ring | -8.2 | -2.1 | 0 |

This in silico screening process allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and subsequent biological testing. ijrpas.com This dramatically reduces the time and resources required to identify lead compounds with a higher probability of success in later stages of drug development. mdpi.com

Mechanistic Insights into Biological Activity and Molecular Interactions of 5 Pyridin 3 Yl Imidazolidine 2,4 Dione Derivatives

Molecular Target Identification and Engagement Studies

The biological effects of 5-(Pyridin-3-yl)imidazolidine-2,4-dione derivatives are elicited through precise interactions with various molecular targets, including enzymes and receptors. These interactions trigger cascades of cellular events, leading to the observed pharmacological activities.

Receptor Binding and Modulation Studies (e.g., Cannabinoid CB1 receptor, other specific receptors)

Beyond enzyme inhibition, imidazolidine-2,4-dione derivatives are known to interact with G-protein coupled receptors, most notably the cannabinoid receptors.

Cannabinoid CB1 Receptor: A significant body of research has focused on 1,3,5-triphenylimidazolidine-2,4-dione derivatives as ligands for the human Cannabinoid CB1 receptor. nih.gov These compounds have been identified as potent and selective inverse agonists or antagonists of the CB1 receptor. nih.govnih.gov The inverse agonist properties have been confirmed using [³⁵S]-GTPγS binding assays. nih.govnih.gov Molecular modeling studies have been employed to understand the binding mode of these derivatives within the CB1 receptor. nih.gov The imidazolidine-2,4-dione scaffold is a key template for these ligands, though it can also be modified to target other enzymes like fatty acid amide hydrolase (FAAH) while eliminating affinity for cannabinoid receptors. ucl.ac.be

Other Receptors: Docking studies on imidazolidine-2,4-dione derivatives have explored potential binding interactions with quorum-sensing receptors LasR and RhlR in Pseudomonas aeruginosa, which are responsible for regulating the expression of virulence genes. nih.gov

Characterization of Specific Molecular Pathways Affected by Compound Interaction

The engagement of imidazolidine-2,4-dione derivatives with their molecular targets leads to the modulation of specific cellular pathways.

T Cell Receptor (TCR) Signaling: As potent inhibitors of Lymphoid-specific tyrosine phosphatase (LYP), certain imidazolidine-2,4-dione derivatives can regulate the T cell receptor signaling pathway. nih.gov LYP is a critical down-regulator of this pathway, and its inhibition can modulate immune responses, making it a target for autoimmune diseases. nih.gov

Insulin (B600854) and Leptin Signaling: By selectively inhibiting Protein Tyrosine Phosphatase-1B (PTP1B), specific imidazolidine-2,4-dione derivatives can impact key metabolic pathways. nih.gov PTP1B acts as a negative regulator in both insulin and leptin signaling, making it a therapeutic target for type 2 diabetes and obesity. nih.gov

Apoptosis Pathways: Anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins are critical targets in cancer therapy. nih.gov Imidazolidine-2,4-dione derivatives have been designed and synthesized to act as inhibitors of these proteins, thereby promoting cancer cell death. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Activity

The biological activity of this compound derivatives is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies help to elucidate the influence of different substituents on the pyridine (B92270) ring and the imidazolidine-2,4-dione core, guiding the design of more potent and selective compounds.

Influence of Pyridine Ring Position and Substitution on Molecular Interactions

The position of the nitrogen atom within the pyridine ring and the presence of other substituents significantly affect the molecule's electronic properties and its ability to interact with biological targets. mdpi.com

In a study of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold for antitumor activity, pyridinyl derivatives were found to be particularly effective. mdpi.com This potency is attributed in part to the unique electronic contributions of the nitrogen atom in the pyridine ring. mdpi.com A direct comparison between isomers revealed that the pyridin-3-yl derivative (Compound 21) was more potent than the pyridin-4-yl derivative (Compound 22) against MCF-7, HCT-116, and HePG-2 cancer cell lines. mdpi.com This suggests that the placement of the nitrogen at the 3-position is more favorable for interaction with the biological target in this context. mdpi.com

| Compound | Substitution | MCF-7 | HCT-116 | HePG-2 |

|---|---|---|---|---|

| 21 | Pyridin-3-yl | 8.61 | 19.25 | 11.50 |

| 22 | Pyridin-4-yl | 13.11 | 25.96 | 17.18 |

Further studies on neonicotinoid insecticides, which also feature a pyridine ring, have shown that the electron-releasing resonance effect of substituents at the 5-position of the pyridine ring can enhance neuroblocking activity. researchgate.net

Role of Imidazolidine-2,4-dione Core Substituents and their Impact on Activity

Modifications to the imidazolidine-2,4-dione core itself, particularly at the N-1, N-3, and C-5 positions, are critical for determining both the potency and selectivity of the compounds.

For CB1 cannabinoid receptor ligands, substitutions at the N-1 and N-3 positions with phenyl groups containing electron-withdrawing groups (e.g., 4-chlorophenyl, 4-bromophenyl) on the imidazolidine-2,4-dione core have resulted in some of the highest affinity derivatives reported. nih.gov Furthermore, replacing the oxygen atom at the C-2 position with a sulfur atom to create a 2-thioxoimidazolidin-4-one derivative generally leads to an increase in affinity for the CB1 receptor while maintaining the same inverse agonist function. nih.govacs.orgebi.ac.uk

In the context of HIV protease inhibitors, the ability to readily perform N-alkylation on the imidazolidine-2,4-dione core is a key synthetic advantage, allowing for the exploration of various side chains that can interact with the enzyme's active site. nih.gov For LYP inhibitors, cinnamic acid-based substitutions have been shown to yield potent compounds. nih.gov These findings underscore the modularity of the imidazolidine-2,4-dione scaffold and the critical role that its substituents play in defining the molecule's ultimate biological activity. nih.gov

Stereochemical Effects on Molecular Recognition and Binding Affinity

The spatial arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its interaction with biological targets. For this compound, the carbon at the 5th position of the imidazolidine-2,4-dione ring is a chiral center. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-5-(pyridin-3-yl)imidazolidine-2,4-dione and (S)-5-(pyridin-3-yl)imidazolidine-2,4-dione.

While specific studies detailing the differential molecular recognition and binding affinity of the individual enantiomers of this compound are not extensively documented, it is a well-established principle in pharmacology that enantiomers can exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. This differential interaction can lead to variations in potency, efficacy, and even the type of biological response. For instance, in related heterocyclic compounds, the specific stereoisomer has been shown to be crucial for binding to the target and eliciting the desired biological effect. The precise orientation of the pyridin-3-yl group in three-dimensional space will dictate the potential for forming key interactions, such as hydrogen bonds or π-π stacking, within a protein's binding pocket. Molecular modeling and experimental binding assays with the separated enantiomers would be necessary to fully elucidate these stereochemical effects.

Cellular and Sub-cellular Mechanistic Investigations (Non-Clinical Focus)

Modulation of Cellular Processes (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest)

Imidazolidine-2,4-dione derivatives have been shown to interfere with fundamental cellular processes, including programmed cell death (apoptosis) and cell division (cell cycle). While direct studies on this compound are limited, research on structurally related compounds provides insights into potential mechanisms.

Some 2-thioxoimidazolidin-4-one derivatives have been observed to induce apoptosis in cancer cells. Furthermore, certain derivatives can halt the cell cycle at specific phases, thereby preventing cell proliferation. For example, some compounds in this class have been shown to cause cell cycle arrest in the G0/G1 or S phase in different cancer cell lines. nih.govfigshare.com Studies on related imidazo[1,2-a]pyridine (B132010) compounds have demonstrated the ability to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is often associated with alterations in the levels of key regulatory proteins. For instance, an increase in the levels of p53 and p21 proteins can lead to cell cycle arrest. nih.govnih.gov The p53 protein, a critical tumor suppressor, can activate the expression of p21, which in turn can inhibit cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. nih.gov Inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, by related imidazole (B134444) derivatives has also been linked to the induction of apoptosis. nih.gov

Interactions with Specific Biomolecular Systems (e.g., DNA, RNA, Proteins)

The biological activity of this compound derivatives is predicated on their interactions with specific biomolecules. Imidazole-containing compounds have been shown to interact with DNA, potentially through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Such interactions can disrupt DNA replication and transcription, leading to cellular dysfunction and death.

The primary mechanism of action for many drugs involves binding to specific proteins, such as enzymes or receptors. Pyridyl imidazolidinones, for example, have been identified as inhibitors of viral proteins. researchgate.net Their binding is often characterized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking between the aromatic rings of the compound and the amino acid residues in the protein's binding site. Molecular docking studies on related thiazolidine-2,4-dione derivatives have helped to visualize these interactions and predict the binding affinity of the compounds to their protein targets. While the specific protein targets of this compound are not fully elucidated, the presence of both hydrogen bond donors and acceptors, as well as an aromatic pyridine ring, suggests the potential for interaction with a variety of protein targets.

Broad Spectrum Research Applications (Mechanistic Studies Only)

Anti-infective Research: Anti-bacterial, Anti-viral (e.g., HIV, EV71), Anti-plasmodial, Anti-mycobacterial Mechanisms

The imidazolidine-2,4-dione scaffold and its derivatives have been explored for their potential as anti-infective agents.

Anti-viral Activity: A notable area of research is the anti-viral activity of pyridyl imidazolidinones against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease. nih.govresearchgate.net Mechanistic studies have revealed that these compounds act as capsid binders. researchgate.net They fit into a hydrophobic pocket of the viral capsid protein VP1, which is crucial for the early stages of viral infection. researchgate.net By binding to VP1, these compounds are thought to inhibit the uncoating of the viral RNA, preventing its release into the host cell and thereby halting replication. nih.gov This mechanism of action is specific to the viral structure, making it a promising target for antiviral drug development. nih.gov

Anti-bacterial Activity: While specific studies on the antibacterial mechanism of this compound are not widely available, related heterocyclic structures have shown promise. For instance, 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria. frontiersin.orgresearchgate.net The proposed mechanism for oxazolidinones like linezolid (B1675486) involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. frontiersin.org It is plausible that pyridyl-imidazolidinedione derivatives could exert antibacterial effects through similar or different mechanisms, such as inhibiting other essential bacterial enzymes or disrupting cell wall synthesis.

Below is a table summarizing the anti-infective research findings for related compounds:

| Compound Class | Target Organism | Mechanism of Action |

| Pyridyl Imidazolidinones | Enterovirus 71 (EV71) | Binds to viral capsid protein VP1, inhibiting viral uncoating. researchgate.netnih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Potential inhibition of protein synthesis by binding to the 50S ribosomal subunit. frontiersin.orgresearchgate.net |

Anti-cancer Research: Molecular Mechanisms of Cytotoxicity and Antiproliferative Action

The imidazolidine-2,4-dione core is a feature of several compounds investigated for their anti-cancer properties. The cytotoxic and antiproliferative effects of these derivatives are often multifactorial, involving the modulation of various cellular pathways.

Derivatives of the closely related 2-thioxoimidazolidin-4-one have been shown to exert cytotoxic effects on cancer cell lines. nih.govfigshare.com The molecular mechanisms underlying this cytotoxicity often involve the induction of apoptosis and cell cycle arrest. nih.govfigshare.com As mentioned previously, the ability of related compounds to interfere with the cell cycle, for instance by causing arrest in the G0/G1 or S phase, is a key aspect of their antiproliferative action. nih.govfigshare.com

Furthermore, studies on imidazo[1,2-a]pyridines have pointed towards the inhibition of the PI3K/AKT/mTOR signaling pathway as a significant contributor to their anti-cancer effects. nih.gov This pathway is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to a cascade of events that culminates in apoptosis. The induction of apoptosis by these compounds can be mediated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, which are key executioner enzymes in programmed cell death.

The following table summarizes the molecular mechanisms of anticancer activity observed in related compound classes:

| Compound Class | Cancer Cell Line(s) | Molecular Mechanism |

| 2-Thioxoimidazolidin-4-one derivatives | Various cancer cell lines | Induction of apoptosis and cell cycle arrest (G0/G1 or S phase). nih.govfigshare.com |

| Imidazo[1,2-a]pyridines | Melanoma and cervical cancer cells | Inhibition of AKT/mTOR pathway, induction of G2/M cell cycle arrest, and apoptosis. nih.gov |

Neurological Research: Receptor Interactions and Modulatory Effects in Neural Systems

The neurological effects of this compound derivatives are likely influenced by the hydantoin (B18101) core, which is a well-established pharmacophore in neurology. The renowned anticonvulsant drug, Phenytoin, is a hydantoin derivative known to exert its effects by blocking voltage-gated sodium channels in a frequency-dependent manner, which stabilizes neuronal membranes and inhibits the propagation of seizure discharges. jddtonline.info This mechanism is a potential area of investigation for pyridinyl-substituted hydantoins.

Furthermore, derivatives of amino acid hydantoins have demonstrated a broad spectrum of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects in various animal models. ffhdj.comffhdj.com These compounds have been shown to inhibit convulsions induced by maximal electroshock and pentylenetetrazole, suggesting interactions with multiple neurotransmitter systems. ffhdj.com Some hydantoin derivatives also exhibit monoamine oxidase (MAO) inhibitory effects, which can contribute to their antidepressant properties. ffhdj.com

The pyridine ring, as a substituent, may also contribute to the neurological profile. For instance, a hydantoin-triazine derivative has been identified as a 5-HT6 receptor antagonist, indicating that the broader structure can interact with specific serotonin (B10506) receptors. mdpi.com The interaction with receptors like the 5-HT6 receptor is significant as these receptors are implicated in cognitive processes, making their modulation a target for treating cognitive deficits. mdpi.com

Table 1: Potential Neurological Receptor Interactions and Modulatory Effects of Hydantoin Derivatives

| Derivative Class | Potential Receptor/Channel Interaction | Observed or Potential Neurological Effect |

| Phenyl-substituted Hydantoins (e.g., Phenytoin) | Voltage-gated sodium channels | Anticonvulsant, neural membrane stabilization jddtonline.info |

| Amino Acid Hydantoin Derivatives | Multiple targets (inferred) | Anticonvulsant, anxiolytic, antidepressant, MAO inhibition ffhdj.comffhdj.com |

| Hydantoin-Triazine Derivatives | 5-HT6 Serotonin Receptor | Antagonist activity, potential procognitive effects mdpi.com |

| 3-(Pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one | Monoamine Oxidase B (MAO-B) | Selective inhibition mdpi.com |

Anti-inflammatory and Immunomodulatory Research: Molecular Mechanisms

The anti-inflammatory and immunomodulatory potential of this compound derivatives can be inferred from studies on both hydantoin and pyridine-containing compounds. These molecules may influence key inflammatory pathways and modulate the production of signaling molecules involved in the immune response.

Hydantoin derivatives have been shown to possess anti-inflammatory properties. For example, indole-hydantoin derivatives exhibit anti-inflammatory activity by inhibiting the transactivation of Nuclear Factor-kappa B (NF-κB). nih.gov This is achieved by preventing the phosphorylation of the NF-κB p65 subunit at Ser276, a critical step in its activation. nih.gov Thiohydantoin analogues, which are structurally similar to hydantoins, have also demonstrated the ability to downregulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-activated cells. mdpi.com

The pyridine moiety is also found in compounds with significant anti-inflammatory and immunomodulatory effects. Some pyridine derivatives are thought to exert their anti-inflammatory effects through the chelation of iron, which can otherwise participate in the generation of reactive oxygen species that promote inflammation. nih.gov Other research has shown that pyridine derivatives can suppress the production of TNF-α while increasing the levels of the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). researchgate.net Furthermore, novel pyridine derivatives have been found to selectively target cancer cells while modulating the immune response by upregulating cytokines such as IL-4, IL-6, IL-10, and IL-12/23p40, and downregulating Interferon-gamma (IFNγ). nih.gov These compounds have also been shown to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov

Table 2: Potential Anti-inflammatory and Immunomodulatory Mechanisms of Hydantoin and Pyridine Derivatives

| Compound Class | Molecular Mechanism | Effect |

| Indole-Hydantoin Derivatives | Inhibition of NF-κB p65 phosphorylation at Ser276 | Prevents NF-κB transactivation, reducing inflammation nih.gov |

| 2-Thiohydantoin Analogues | Downregulation of pro-inflammatory cytokine gene expression | Decreased production of IL-6, TNF-α, and IL-1β mdpi.com |

| 3-Hydroxy Pyridine-4-one Derivatives | Iron chelation | Potential reduction of reactive oxygen species and inhibition of pro-inflammatory enzymes nih.gov |

| Pyridine Derivatives | Modulation of cytokine production | Suppression of TNF-α and elevation of TGF-β1 researchgate.net |

| Novel Pyridine Derivatives | Cytokine modulation and COX inhibition | Upregulation of IL-4, IL-6, IL-10, IL-12/23p40; downregulation of IFNγ; inhibition of COX-1 and COX-2 nih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Complex Mixture Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of 5-(Pyridin-3-yl)imidazolidine-2,4-dione, enabling its separation from impurities, starting materials, and byproducts, as well as the resolution of its stereoisomers.

The presence of a stereocenter at the C-5 position of the imidazolidine-2,4-dione ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual characterization are critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for this purpose. csfarmacie.cznih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely effective for the enantioseparation of a broad range of chiral compounds, including heterocyclic molecules. researchgate.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For this compound, a normal-phase HPLC method would likely provide effective resolution. The selection of the mobile phase, including the type and concentration of the alcohol modifier, is crucial for optimizing selectivity and resolution. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Ethanol (B145695) (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers with a resolution factor (Rs) > 1.5 |

For the detection and quantification of this compound in complex environments such as plasma, cell lysates, or microsomal incubation mixtures, hyphenated techniques are essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. farmaciajournal.com This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer.

The compound is first separated from matrix components on a reverse-phase column (e.g., C18). It then enters the mass spectrometer, where it is typically ionized using Electrospray Ionization (ESI) in positive mode, due to the basic nature of the pyridine (B92270) nitrogen. In the tandem mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and minimizes interference from other substances. nih.gov

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 Reverse Phase (e.g., Kinetex C18), 2.6 µm, 100 Å |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion (specific fragment) |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

Development of Advanced Quantification Methods for Research Studies

To accurately determine the concentration of this compound in research samples, a quantitative bioanalytical method, typically using LC-MS/MS, must be developed and rigorously validated. researchgate.net Method validation ensures that the analytical procedure is reliable and reproducible for its intended use. nih.govresolian.com Key validation parameters are established according to regulatory guidelines.

The process involves preparing calibration standards of known concentrations in a matrix (e.g., blank plasma) and quality control (QC) samples at multiple concentration levels. These samples are analyzed to assess the method's performance across its intended measurement range. mdpi.com

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the mean test results to the true concentration. Expressed as percent bias. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. Expressed as relative standard deviation (%RSD). | ≤15% RSD (≤20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with accuracy and precision within the stated limits. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Consistent and reproducible response compared to a pure solution standard. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw, bench-top). |

Standardization and Validation of In Vitro Assays for Bioactivity Profiling

Determining the biological activity of this compound requires the use of standardized and validated in vitro assays. youtube.com Standardization is essential to ensure that results are reliable and comparable across different experiments and laboratories. nih.govpharmaexcipients.com For instance, to assess the compound's potential as an antiproliferative agent, a cell viability assay using cancer cell lines is commonly employed. nih.govnih.gov

The standardization of such an assay involves multiple steps:

Cell Line Authentication: Using authenticated, low-passage cell lines to ensure a consistent genetic background.

Culture Conditions: Maintaining consistent cell culture conditions, including media, supplements, temperature, humidity, and CO₂ levels.

Seeding Density: Optimizing and standardizing the number of cells seeded per well to ensure they are in the exponential growth phase during the experiment. researchgate.net

Reagent Quality: Using high-purity compound and quality-controlled assay reagents (e.g., resazurin, MTT). unito.it

Controls: Including appropriate controls in every assay plate, such as vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).

Validation of the assay involves demonstrating its robustness and reproducibility. This is achieved by assessing intra-assay (within the same plate) and inter-assay (across different days) variability, which should typically be below 15-20%. The output of such an assay is often the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or metabolic activity.

| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |

|---|---|---|

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 28.4 ± 3.1 |

| PC-3 | Prostate Adenocarcinoma | 9.8 ± 1.1 |

| HCT116 | Colon Carcinoma | 12.5 ± 1.5 |

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.

Q & A

Advanced Research Question

- Continuous Flow Reactors : Improve reaction efficiency and scalability for cyclization steps .

- Purification Methods : Recrystallization (e.g., using acetonitrile) or chromatography (silica gel) achieves >95% purity .

- Catalyst Screening : Acidic or basic conditions (e.g., HCl or triethylamine) influence reaction kinetics and byproduct formation .

Data Contradiction Note : Yields vary with substituent electronic effects. Electron-withdrawing groups (e.g., -CF3) reduce yields compared to electron-donating groups (e.g., -OCH3) due to steric hindrance .

How to resolve contradictions in reported biological activities of derivatives?

Advanced Research Question

- Mechanistic Profiling : Use molecular docking to assess binding affinity variations (e.g., fluorophenyl vs. trifluoromethyl derivatives targeting kinases) .

- Metabolic Stability Assays : Compare half-lives in liver microsomes to explain discrepancies in in vivo efficacy .

- Crystallographic Studies : Resolve stereochemical conflicts (e.g., racemic vs. enantiopure forms impacting activity) .

Case Study : Derivatives with 2,4-difluorophenyl groups show higher cytotoxicity due to enhanced membrane permeability, while morpholinophenyl derivatives exhibit lower activity .

What reaction mechanisms govern the formation of imidazolidine-2,4-dione derivatives?

Advanced Research Question

- Cyclization Mechanisms : Base-mediated intramolecular nucleophilic attack (e.g., KCN/(NH4)2CO3 in ethanol) forms the imidazolidine ring .

- Condensation Reactions : DMF-DMA acts as a carbonyl activating agent, facilitating enamine formation .

- Photochemical Deracemization : UV irradiation induces stereochemical inversion at sp3-hybridized carbons .

Key Insight : Reaction pH critically impacts intermediate stability. Acidic conditions favor protonation of amine intermediates, directing regioselectivity .

How are computational methods applied to study this compound’s reactivity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.